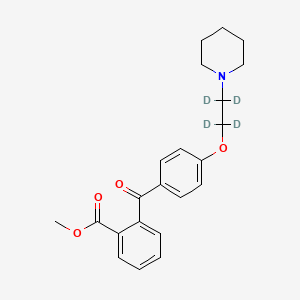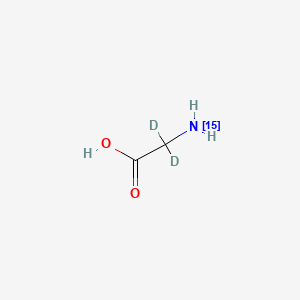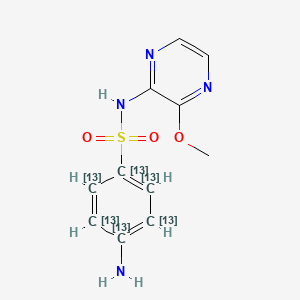
D-Mannose-13C,d-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-13C,d-2 is a labeled analog of D-Mannose, a carbohydrate that plays a significant role in human metabolism, particularly in the glycosylation of specific proteins. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, including metabolic studies and drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-13C,d-2 involves the incorporation of carbon-13 and deuterium into the D-Mannose molecule. This can be achieved through chemical synthesis or enzymatic conversion. The chemical synthesis route typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of the desired isotopes .
Industrial Production Methods
Industrial production of this compound often relies on the availability of isotopically labeled precursors and advanced synthesis techniques. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired isotopic labeling .
化学反応の分析
Types of Reactions
D-Mannose-13C,d-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield mannose derivatives with different functional groups, while reduction reactions may produce deuterated mannose .
科学的研究の応用
D-Mannose-13C,d-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism and glycosylation processes.
Biology: Helps in studying the role of mannose in cellular processes and protein glycosylation.
Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion to the urothelium.
Industry: Utilized in the production of isotopically labeled compounds for drug development and pharmacokinetic studies.
作用機序
The mechanism of action of D-Mannose-13C,d-2 involves its role as a carbohydrate in human metabolism. It is absorbed but not metabolized by the human body, allowing it to inhibit bacterial adhesion to the urothelium. This anti-adhesive effect is particularly useful in preventing urinary tract infections . The compound interacts with bacterial adhesins, preventing them from binding to the host cells .
類似化合物との比較
Similar Compounds
D-Mannose-13C: A labeled analog of D-Mannose with carbon-13 labeling.
D-Mannose-[1,2-13C2]: Another labeled analog with carbon-13 labeling at specific positions.
D-Mannose-2-13C: A labeled analog with carbon-13 labeling at the second carbon position.
Uniqueness
D-Mannose-13C,d-2 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides additional insights into metabolic pathways and reaction mechanisms, making it a valuable tool in scientific research .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC名 |
(2S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5?,6-/m1/s1/i3+1,5D |
InChIキー |
GZCGUPFRVQAUEE-IZJYJICASA-N |
異性体SMILES |
[2H]C([C@@H]([C@@H](CO)O)O)([13C@@H](C=O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)



![disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12409868.png)
![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)





